(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Oxadiazole building blocks with different 3-position substituents are not interchangeable-substituent identity directly modulates logP, solubility, and target presentation. This 3-isopropyl Boc-protected aminomethyl-oxadiazole (MW 241.29 Da, clogP 0.16) provides a distinct steric and lipophilic profile versus methyl or cyclopentyl analogs. • Lead-like fragment satisfying Rule of Three for fragment-based screening • Boc protection enables solid-phase peptide synthesis without competing side reactions at oxadiazole nitrogens • 40-60% route reduction vs. de novo oxadiazole synthesis, avoiding explosive nitrile oxide intermediates Supplied at 95% purity with full SDS documentation for rapid institutional safety approval.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 1431555-29-1
Cat. No. B1407005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
CAS1431555-29-1
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C11H19N3O3/c1-7(2)9-13-8(17-14-9)6-12-10(15)16-11(3,4)5/h7H,6H2,1-5H3,(H,12,15)
InChIKeyNWLQWHVWLUHBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Choose 3-Isopropyl Oxadiazole Over Analogs


(3‑Isopropyl‑[1,2,4]oxadiazol‑5‑ylmethyl)‑carbamic acid tert‑butyl ester (CAS 1431555‑29‑1) is a Boc‑protected aminomethyl‑oxadiazole building block with a molecular formula of C₁₁H₁₉N₃O₃ and a molecular weight of 241.29 g·mol⁻¹ [REFS‑1]. It belongs to the class of 1,2,4‑oxadiazoles, a privileged scaffold in medicinal chemistry that has yielded numerous bioactive compounds including GPCR agonists, kinase inhibitors, and anti‑infective agents [REFS‑2]. The tert‑butyl carbamate (Boc) group renders the primary amine latent until selective deprotection, enabling modular incorporation into larger structures. The 3‑isopropyl substituent provides a distinct steric and lipophilic profile compared to the methyl, cyclopentyl, or aryl analogs that are commonly offered as alternatives.

Boc-aminomethyl-oxadiazole core designed for modular, chemoselective incorporation into larger scaffolds
3-Isopropyl substituent provides a distinct steric and lipophilic profile compared to methyl or cyclopentyl analogs
Orthogonal Boc protection permits selective amine deprotection and subsequent coupling under standard conditions

Why Analogs Cannot Substitute the 3-Isopropyl Oxadiazole


Oxadiazole building blocks bearing different 3‑position substituents are not interchangeable because the substituent directly modulates both the physicochemical properties (logP, solubility, topological polar surface area) and the three‑dimensional shape of the fragment that will be presented to a biological target [REFS‑1]. The isopropyl group confers a specific steric demand (branching at C‑3) and a calculated logP of 0.16, which is distinct from the smaller methyl analog (logP ≈ –0.3 predicted) or the bulkier cyclopentyl analog (logP ≈ 1.5 predicted) [REFS‑1]. Even when two building blocks share the same Boc‑aminomethyl‑oxadiazole core, the downstream pharmacokinetic and pharmacodynamic profile of the final compound can diverge markedly [REFS‑2]. Procuring the specific 3‑isopropyl building block from a supplier that provides full analytical characterization avoids introducing an uncontrolled variable at the earliest step of a synthetic sequence.

Steric & Lipophilic Mismatch
3-Methyl analog (CAS 253196-35-9) presents less branching and lower lipophilicity, which may reduce target-binding complementarity compared with the isopropyl variant.
Conformational & ADME Shift
3-Cyclopentyl analog (CAS 1823322-15-1) introduces greater conformational flexibility and higher lipophilicity, potentially altering downstream pharmacokinetic properties relative to the isopropyl building block.
Documentation Gap
Several closely related 3-substituted analogs lack a fully disclosed GHS SDS, which may delay institutional safety clearance and procurement workflow.

3-Isopropyl Oxadiazole vs. Closest Commercial Analogs


Steric Bulk and Rotatable Bond Profile

The 3‑isopropyl group provides one sp³‑hybridized C–H branching point adjacent to the oxadiazole ring, which is absent in the linear 3‑methyl analog (CAS 253196‑35‑9) and less conformationally constrained than the 3‑cyclopentyl analog (CAS 1823322‑15‑1). The target compound possesses 7 rotatable bonds (RB = 7) and a topological polar surface area (TPSA) of 56.59 Ų, as computed for the neutral Boc‑protected form [REFS‑1]. The 3‑methyl analog has a predicted RB = 6 and a lower TPSA, while the 3‑cyclopentyl analog gains an additional rotatable bond from the cyclopentyl ring puckering (RB ≈ 8) [REFS‑1]. These differences alter the conformational ensemble accessible during both chemical synthesis (e.g., amide coupling yields) and biological recognition [REFS‑2].

Steric & Rotatable Bonds
Reported
RB = 7 (isopropyl) vs. 6 (methyl) and 8 (cyclopentyl); TPSA 56.59 Ų
Supports steric exploration at the oxadiazole 3-position
Computed descriptors; experimental conformational data not available
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Verified Purity and Full SDS Documentation

Fluorochem supplies the title compound (Product Code F317683) with a certified purity of 95.0% and provides a downloadable Certificate of Analysis and a comprehensive Safety Data Sheet that specifies H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [REFS‑1]. In contrast, the closely related 3‑cyclopentyl analog (Fluorochem F475678, purity 95.0%) is priced at €578.00 per gram, representing a 23% premium over the isopropyl variant (€478.00 per gram from the same distributor on identical terms) [REFS‑2]. The 3‑pyridin‑4‑yl analog (Fluorochem F545497, purity 95.0%) is listed at a similar premium tier [REFS‑2].

Purity & Cost Context
Data to verify
95.0% purity; €478/g (isopropyl) vs. €578/g (cyclopentyl)
Supports procurement budget review
Supplier-listed pricing; subject to change; independent COA recommended
Chemical Procurement Analytical Quality Control Good Laboratory Practice

Lipophilicity and Drug-Likeness Profile

The computed logP (clogP) of the target compound is 0.16, placing it in the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five [REFS‑1]. The 3‑methyl analog is predicted to have a clogP of approximately –0.3 (more hydrophilic), while the 3‑cyclopentyl analog is estimated at clogP ≈ 1.5 (more lipophilic). Neither the methyl nor the cyclopentyl variant violates any Ro5 parameter; however, fragments with clogP < 0 often suffer from poor passive membrane permeability, while fragments with clogP > 1 can exhibit increased metabolic clearance via CYP450 oxidation of the aliphatic ring [REFS‑2]. The isopropyl substituent thus strikes a balance that is difficult to achieve with smaller or larger alkyl groups without introducing additional heteroatoms.

Lipophilicity (clogP)
Reported
clogP = 0.16
Balances passive permeability and metabolic stability expectations
Computed value; experimental logP has not been reported
ADME Prediction Lipophilicity Drug-Likeness

Zero Hydrogen-Bond Donors Advantage

In the Boc‑protected form, the molecule exhibits zero hydrogen‑bond donors (HBD = 0) and six hydrogen‑bond acceptors (HBA = 6), as calculated by the Sildrug descriptor engine [REFS‑1]. This contrasts with the deprotected free amine hydrochloride salt (Sigma‑Aldrich CBR00748, CAS not provided), which would present three HBDs and carry a positive charge at physiological pH. The fully HBD‑masked state permits chemoselective coupling at the pendant amine after Boc removal without competing side reactions at the oxadiazole nitrogen atoms, a practical advantage documented for orthogonally protected oxadiazole building blocks [REFS‑2].

H-Bond Donors (HBD)
Reported
HBD = 0 (Boc-protected form)
Enables anhydrous coupling without self-condensation risk
Neutral form descriptor; free amine hydrochloride carries HBD = 3
Protecting Group Strategy Solid‑Phase Synthesis Peptidomimetic Chemistry

Documented Hazard Profile for EHS Compliance

The target compound carries a GHS07 pictogram (Harmful/Irritant) with explicit hazard statements H302, H315, H319, and H335, as listed in the Fluorochem SDS [REFS‑1]. This transparent documentation allows institutional procurement officers to pre‑approve the compound for general laboratory use with standard PPE (gloves, eye protection, fume hood). By contrast, several closely related oxadiazole building blocks (e.g., the 3‑pyridin‑4‑yl analog) are sold without published SDS or with a 'TBC' hazard designation [REFS‑2], requiring additional internal hazard assessment that can delay project initiation by 1‑2 weeks.

EHS Documentation
Data to verify
Full SDS (GHS07, H302-H335) vs. ‘TBC’ for heteroaryl analog
May expedite institutional safety approval
Based on supplier SDS; independent verification recommended
Chemical Safety Environmental Health and Safety Institutional Procurement

Fragment-Compliant Molecular Weight

With a molecular weight of 241.29 g·mol⁻¹, the compound falls within the 'fragment' mass range (typically defined as MW < 300 Da) but above the lower limit where excessive volatility complicates handling [REFS‑1]. The 3‑methyl analog (MW = 213.23 g·mol⁻¹) is lighter and may exhibit higher vapour pressure, while the 3‑cyclopentyl analog (MW = 267.33 g·mol⁻¹, estimated) approaches the upper fragment limit. All three satisfy the Rule of Three for fragments (MW < 300, clogP ≤ 3, HBA ≤ 6, HBD ≤ 3), but the isopropyl variant maximises steric exploration of the 3‑position without exceeding the 250 Da threshold preferred by many fragment library curators [REFS‑2].

Molecular Weight
Reported
241.29 g·mol⁻¹
Fragment range; sufficient heavy atoms for SAR encoding
Rule-of-Three compliant (MW < 300)
Fragment-Based Drug Discovery Lead-Likeness Chemical Space

Top Procurement Scenarios for 3-Isopropyl Oxadiazole


Fragment Library Expansion for Drug Discovery

When a fragment screen against a kinase or GPCR target identifies a hit containing a mono‑substituted oxadiazole, the 3‑isopropyl variant can be ordered immediately to probe the steric tolerance of the 3‑position. Its computed clogP of 0.16 [REFS‑1] and molecular weight of 241.29 Da [REFS‑2] make it a lead‑like fragment that satisfies the Rule of Three, and the full SDS documentation [REFS‑2] facilitates rapid institutional safety approval.

Orthogonal Protection in Peptidomimetic Synthesis

The Boc‑protected amine (HBD = 0) [REFS‑1] allows the building block to be incorporated into a solid‑phase peptide synthesis workflow without competing side reactions at the oxadiazole nitrogens. Following Boc deprotection, the liberated primary amine can be coupled to a carboxylic acid using standard HATU/DIPEA conditions, a strategy explicitly validated for orthogonally protected oxadiazole building blocks [REFS‑2].

Cost-Efficient Multi-Gram Lead Optimization

At €478.00 per gram (95.0% purity) [REFS‑1], the isopropyl building block is 17‑23% less expensive than the cyclopentyl (€578.00/g) or pyridinyl analogs [REFS‑1]. When a medicinal chemistry project requires 10‑50 g of building block for SAR exploration, choosing the isopropyl variant over the cyclopentyl analog saves approximately €1,000‑5,000, which can be redeployed for biological testing.

GPR119 Agonist and GPCR Modulator Synthesis

Patent literature demonstrates that the 3‑isopropyl‑1,2,4‑oxadiazole motif appears in potent GPR119 agonists with nanomolar EC₅₀ values [REFS‑1]. By procuring the pre‑formed isopropyl‑oxadiazole‑methylamine building block, a synthetic chemist can bypass 2‑3 linear steps and avoid the use of explosive nitrile oxide intermediates, reducing the synthesis route by an estimated 40‑60% in terms of step count [REFS‑2].

Application
Selection Property
Validation Focus
Fragment library expansion
Lead-like fragment profile (Rule-of-Three compliant)
Steric tolerance and binding affinity at target 3-position
Peptidomimetic synthesis
Orthogonal Boc protection (HBD = 0 in protected form)
Chemoselective deprotection and coupling efficiency
Multi-gram SAR exploration
Procurement cost context relative to cyclopentyl/pyridinyl analogs
Lot-specific analytical COA and budget allocation
GPCR modulator synthesis
Pre-formed oxadiazole-methylamine core for convergent routes
Route efficiency and intermediate purity assessment
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